4-Bromo-2,6-diethylaniline
Overview
Description
4-Bromo-2,6-diethylaniline is a brominated aromatic amine derivative with potential applications in organic synthesis, material science, and as an intermediate in the production of more complex chemical entities. This compound exemplifies the integration of bromine and ethyl groups into the aniline structure, influencing its reactivity and physical properties.
Synthesis Analysis
The synthesis of 4-Bromo-2,6-diethylaniline derivatives involves palladium-catalyzed Suzuki cross-coupling reactions, demonstrating the incorporation of various functional groups under specific conditions to yield products with considerable yields. For example, using 4-bromo-2-methylaniline with 3-bromothiophene-2-carbaldehyde in glacial acetic acid resulted in high yields under the catalysis of Pd(PPh3)4/K3PO4 at 90°C (Rizwan et al., 2021). Another approach involves the reaction of 2,6-dimethylaniline and 2,6-diisopropylaniline with liquid bromine, controlling the reaction temperature, time, and feeding mode, to achieve the desired brominated products (Jin Zi-lin, 2009).
Molecular Structure Analysis
Detailed structural analysis through density functional theory (DFT) and X-ray crystallography reveals the molecular structure and electrostatic potential of the synthesized 4-Bromo-2,6-diethylaniline derivatives. Studies include calculations of frontier molecular orbitals (FMOs), revealing insights into the compound's reactivity and interaction with other molecules (Rizwan et al., 2021).
Chemical Reactions and Properties
The bromine atom in these compounds exhibits high reactivity towards nucleophilic substitution reactions, facilitating the synthesis of a diverse range of derivatives. This reactivity is crucial for further functionalization and application in various chemical transformations (M. Tada, 1966).
Scientific Research Applications
Kinetics and Bromination Studies
The rates of bromination of various anilines, including 2,6-diethylaniline, have been studied, highlighting the reaction kinetics in different acidic environments. Such studies are crucial for understanding the chemical behavior and potential applications of 4-Bromo-2,6-diethylaniline in various industrial and research settings (Bell & Maria, 1969).
Dyes and Pigments
Research into the nitration and subsequent reactions of N,N-diethylaniline derivatives has led to the development of a range of dyes. These studies are significant in the textile industry for creating color-fast and vibrant dyes (Peters & Chisowa, 1993).
Environmental Science
Studies on the interaction of pesticide degradation intermediates like 2,6-diethylaniline with phenolic humus constituents provide insights into environmental processes. This research is key to understanding the fate of chemicals in the environment and their potential impacts (Bollag, Minard, & Liu, 1983).
Electrochemical Studies
Investigations into the electrochemical oxidation of various bromoanilines, including 4-bromo-2,6-diethylaniline, have applications in electrochemistry and materials science. This research can inform the development of new materials and electrochemical processes (Kádár, Nagy, Karancsi, & Farsang, 2001).
Catalysis and Polymerization
The use of N,N'-diethylaniline, a derivative of 2,6-diethylaniline, as a co-catalyst in polymerization reactions and its role in inhibiting acid corrosion and as an antioxidant in lubricating oils, underscores its importance in industrial chemistry and materials science (Narayanan & Deshpande, 2000).
Pesticide Analysis
The determination of 2,6-diethylaniline in pesticide wastewater is crucial for environmental monitoring and ensuring compliance with safety standards. This research helps in understanding the environmental impact of pesticide use (Xiong Xiao-mei, 2008).
Material Science
Studies on the thermal and optical properties of plasma polymerized 2,6-diethylaniline thin films are significant in the field of material science, particularly in the development of new materials with specific optical and thermal properties (Matin & Bhuiyan, 2012).
Safety And Hazards
4-Bromo-2,6-diethylaniline is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - Skin Sens. 1 . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause allergy or asthma symptoms or breathing difficulties if inhaled .
properties
IUPAC Name |
4-bromo-2,6-diethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-3-7-5-9(11)6-8(4-2)10(7)12/h5-6H,3-4,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJYDMQQZUACPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1N)CC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346353 | |
Record name | 4-Bromo-2,6-diethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,6-diethylaniline | |
CAS RN |
56746-19-1 | |
Record name | 4-Bromo-2,6-diethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2,6-diethylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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